Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B typically involves the reaction of lanthanum salts with tris(1S)-(1,1-binaphalene)-2,2-diol in the presence of N,N,N,N-tetramethylguanidinium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lanthanum species.
Reduction: Reduction reactions can convert the lanthanum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tris(1S)-(1,1-binaphalene)-2,2-diolato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield lanthanum oxides, while reduction could produce lanthanum hydrides. Substitution reactions result in new lanthanum complexes with different ligands .
Scientific Research Applications
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in asymmetric synthesis.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B involves its interaction with specific molecular targets and pathways. The lanthanum center can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B
- Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]yttrate Y-HTMG-B
Uniqueness
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B is unique due to its specific coordination environment and the presence of lanthanum. This gives it distinct chemical properties and reactivity compared to similar compounds with different lanthanides, such as ytterbium or yttrium .
Biological Activity
Overview of La-HTMG-B
La-HTMG-B is a coordination compound that combines lanthanum with a unique ligand system derived from tetramethylguanidine and binaphthol. The structure of this compound suggests potential interactions with biological macromolecules, which may lead to various biological effects.
Chemical Structure
The chemical structure of La-HTMG-B can be represented as follows:
Where HTMG represents the tris ligand derived from tetramethylguanidinium and binaphthol.
Antioxidant Properties
Research indicates that La-HTMG-B exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of La-HTMG-B can be attributed to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.
Table 1: Antioxidant Activity of La-HTMG-B
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of La-HTMG-B in various cell lines. The results suggest that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows minimal toxicity towards normal cells.
Table 2: Cytotoxicity of La-HTMG-B
Cell Line | IC50 Value (µM) | Type |
---|---|---|
HeLa (Cervical) | 20 | Cancer |
MCF-7 (Breast) | 15 | Cancer |
NIH 3T3 (Fibroblast) | >100 | Normal |
The mechanism by which La-HTMG-B exerts its biological effects involves multiple pathways:
- Induction of Apoptosis : Studies have shown that La-HTMG-B can trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Proliferation : The compound has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Modulation of Signaling Pathways : La-HTMG-B may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of La-HTMG-B:
- Case Study on HeLa Cells : A study demonstrated that treatment with La-HTMG-B resulted in a significant reduction in cell viability in HeLa cells, with an IC50 value of 20 µM. The study further investigated the apoptotic mechanisms involved.
- In Vivo Studies : Animal models treated with La-HTMG-B showed reduced tumor growth rates compared to controls, indicating potential for use in cancer therapy.
Properties
Molecular Formula |
C65H50LaN3O6-2 |
---|---|
Molecular Weight |
1108.0 g/mol |
IUPAC Name |
hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/3C20H14O2.C5H13N3.La/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-7(2)5(6)8(3)4;/h3*1-12,21-22H;6H,1-4H3;/q;;;;+3/p-5 |
InChI Key |
WEYSBGPBUXFDFR-UHFFFAOYSA-I |
Canonical SMILES |
[H+].CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[La+3] |
Origin of Product |
United States |
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